Cas no 951888-11-2 (2-Fluoro-1-methoxy-4-(2-methylallyl)benzene)
2-Fluoro-1-methoxy-4-(2-methylallyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene
- AKOS016016753
- 2-Fluoro-4-(2-methylallyl)anisole
- 2-fluoro-1-methoxy-4-(2-methylprop-2-enyl)benzene
- 3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene
- MFCD07775005
- 951888-11-2
-
- MDL: MFCD07775005
- Inchi: 1S/C11H13FO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7H,1,6H2,2-3H3
- InChI Key: CVPCPTQBSKTJBL-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC(=C)C)OC
Computed Properties
- Exact Mass: 180.095043196Da
- Monoisotopic Mass: 180.095043196Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2Ų
2-Fluoro-1-methoxy-4-(2-methylallyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC8394-1g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 1g |
£164.00 | 2023-09-02 | ||
| Apollo Scientific | PC8394-5g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 5g |
£438.00 | 2023-09-02 | ||
| abcr | AB232743-1 g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 1g |
€323.80 | 2023-04-27 | ||
| abcr | AB232743-5 g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 5g |
€1004.40 | 2023-04-27 | ||
| Fluorochem | 200157-1g |
3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene |
951888-11-2 | 97% | 1g |
£206.00 | 2022-03-01 | |
| Fluorochem | 200157-5g |
3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene |
951888-11-2 | 97% | 5g |
£709.00 | 2022-03-01 | |
| Fluorochem | 200157-25g |
3-(3-Fluoro-4-methoxyphenyl)-2-methyl-1-propene |
951888-11-2 | 97% | 25g |
£2053.00 | 2022-03-01 | |
| abcr | AB232743-1g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 1g |
€323.80 | 2023-09-12 | ||
| abcr | AB232743-5g |
2-Fluoro-4-(2-methylallyl)anisole |
951888-11-2 | 5g |
€1004.40 | 2023-09-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533300-1g |
2-Fluoro-1-methoxy-4-(2-methylallyl)benzene |
951888-11-2 | 98% | 1g |
¥2861.00 | 2024-04-24 |
2-Fluoro-1-methoxy-4-(2-methylallyl)benzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene
Introduction to 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene (CAS No. 951888-11-2)
2-Fluoro-1-methoxy-4-(2-methylallyl)benzene, identified by the CAS number 951888-11-2, is a fluorinated aromatic compound featuring a methoxy and an allyl substituent. This molecule has garnered significant attention in the field of medicinal chemistry due to its structural features and potential biological activities. The presence of a fluorine atom at the 2-position of the benzene ring enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development. The methoxy group at the 1-position and the 2-methylallyl group at the 4-position contribute to its unique electronic and steric properties, which can be exploited for modulating biological targets.
The compound's structure is particularly interesting because it combines elements that are known to improve pharmacokinetic profiles. Fluorine substitution is a well-established strategy in pharmaceutical design, often used to enhance binding affinity, reduce metabolic degradation, and prolong drug action. In contrast, the allyl group introduces a reactive site that can be further functionalized, allowing for the creation of derivatives with tailored properties. This combination makes 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene a versatile intermediate in synthetic chemistry and a promising candidate for exploring new therapeutic avenues.
Recent research has highlighted the potential of fluorinated aromatic compounds in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The electron-withdrawing effect of fluorine can influence the reactivity of adjacent functional groups, enabling precise control over molecular interactions. For instance, studies have shown that fluorine substitution can enhance the binding affinity of small molecules to protein targets by improving their hydrophobicity and reducing their susceptibility to enzymatic degradation. This principle has been applied to develop novel inhibitors with improved pharmacological profiles.
The 2-methylallyl moiety in 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene adds another layer of complexity to its chemical behavior. Allylic compounds are known for their ability to undergo various reactions, including cross-coupling reactions, which are widely used in organic synthesis. The presence of this group opens up possibilities for further derivatization, allowing chemists to explore new chemical space and identify compounds with enhanced biological activity. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce additional functional groups at the allylic position, generating libraries of analogs for high-throughput screening.
In the context of drug discovery, 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene could serve as a key intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with fewer side effects. The structural features of 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene, particularly its fluorine substitution and allylic group, make it an ideal candidate for modulating kinase activity.
Moreover, the compound's potential as a building block for more complex molecules has been recognized in recent synthetic studies. Researchers have explored its use in constructing heterocyclic scaffolds, which are prevalent in many bioactive natural products and pharmaceuticals. By incorporating 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene into larger frameworks, scientists can leverage its electronic properties to fine-tune the activity of new compounds. This approach has led to the discovery of several novel agents with promising preclinical results.
The methoxy group at the 1-position of 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene also plays a crucial role in determining its overall properties. Methoxy-substituted aromatic compounds are known for their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions. These interactions can enhance binding affinity and selectivity, making methoxylated compounds valuable in drug design. Additionally, methoxy groups can influence solubility and metabolic stability, factors that are critical for developing drugs with optimal pharmacokinetic profiles.
Recent advances in computational chemistry have further enhanced our understanding of how structural features like those found in 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene influence biological activity. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets before synthesizing it in the lab. This approach has significantly accelerated drug discovery by reducing the number of experimental trials required to identify promising candidates. By integrating experimental data with computational predictions, scientists can optimize molecular structures for improved efficacy and reduced toxicity.
The potential applications of 2-Fluoro-1-methoxy-4-(2-methylallyl)benzene extend beyond oncology and inflammation; it may also find utility in treating neurological disorders. Neurotransmitter receptors and ion channels are key targets in neurology, and fluorinated aromatic compounds have shown promise in modulating these targets due to their ability to cross the blood-brain barrier efficiently. The structural features of this compound make it a suitable candidate for developing novel therapeutics that could address unmet medical needs in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2 - Fluoro - 1 - methoxy - 4 - ( 2 - methylallyl ) benzene ( CAS No . 951888 - 11 - 2 ) represents a fascinating molecule with significant potential in medicinal chemistry . Its unique structural features , including fluoro , methoxy , and allylic substituents , make it a versatile scaffold for developing new drugs . Recent research highlights its utility as an intermediate in synthetic chemistry , as well as its potential applications in treating cancers , inflammatory diseases , and neurological disorders . As our understanding of molecular interactions continues to evolve , compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery .
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